

An In-depth Technical Guide to Stigmasta-4,22,25-trien-3-one

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Compound of Interest

Compound Name: *Stigmasta-4,22,25-trien-3-one*

CAS No.: 848669-09-0

Cat. No.: B566090

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid molecule that has garnered interest within the scientific community.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, drawing from available data and predictive models. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering insights into its structure, potential synthesis, and areas for future investigation.

Introduction

Stigmasta-4,22,25-trien-3-one belongs to the stigmastane class of steroids, a diverse group of compounds with a wide range of biological activities.^{[1][2]} As a trienone derivative, its structure is characterized by three carbon-carbon double bonds and a ketone functional group, which are expected to be key determinants of its chemical reactivity and biological function. This guide will delve into the known chemical and physical properties of this molecule, address the

current landscape of its availability, and explore potential avenues for its synthesis and biological evaluation.

Physicochemical Properties

Precise experimental data for **Stigmasta-4,22,25-trien-3-one** is not extensively available in peer-reviewed literature. However, a combination of data from chemical suppliers and computational models provides a solid foundation for understanding its physicochemical profile.

Property	Value	Source
Molecular Formula	C ₂₉ H ₄₄ O	[1][2][3][4]
Molecular Weight	408.66 g/mol	[1][4]
CAS Number	848669-09-0	[2][4]
Appearance	Powder (Predicted)	[5]
Boiling Point (Predicted)	507.7 ± 20.0 °C at 760 mmHg	[3]
Density (Predicted)	1.0 ± 0.1 g/cm ³	[3]
Flash Point (Predicted)	262.7 ± 12.6 °C	[3]
XLogP3 (Predicted)	8.6	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	5	[3][4]
Exact Mass	408.339216023	[3][4]

Spectroscopic Profile (Predicted and Analog-Based)

Direct experimental spectroscopic data for **Stigmasta-4,22,25-trien-3-one** is not readily available. The following represents a predicted profile based on its chemical structure and data from closely related analogs like Stigmasta-4,22-dien-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H-NMR}$: The proton NMR spectrum is expected to be complex. Key signals would include those for the vinyl protons of the three double bonds, with distinct chemical shifts and coupling constants. The protons on the steroid backbone would appear in the upfield region.
- $^{13}\text{C-NMR}$: The carbon NMR spectrum would show 29 distinct signals. The carbonyl carbon (C-3) would be significantly downfield. The sp^2 hybridized carbons of the double bonds would appear in the olefinic region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 408. The fragmentation pattern would likely involve characteristic losses from the steroid backbone and side chain, aiding in structure confirmation.

Infrared (IR) Spectroscopy

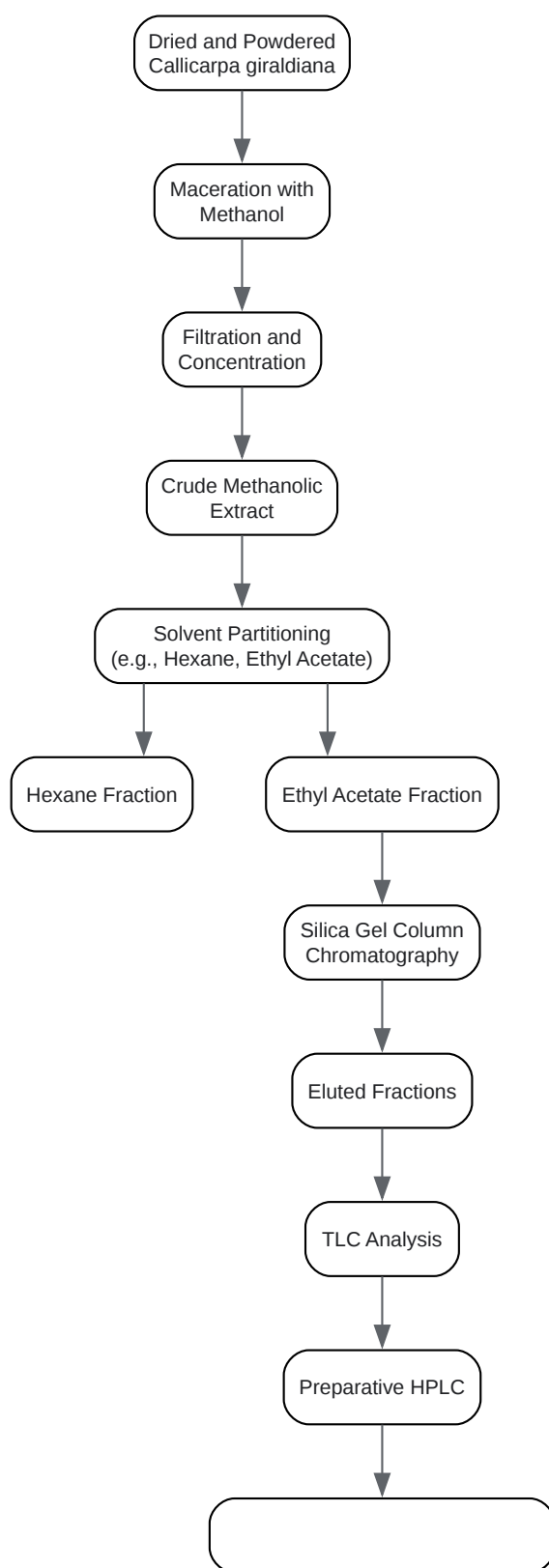
The IR spectrum would be characterized by a strong absorption band for the $\text{C}=\text{O}$ stretch of the conjugated ketone, typically in the range of $1650\text{-}1680\text{ cm}^{-1}$. The $\text{C}=\text{C}$ stretching vibrations would appear around $1600\text{-}1650\text{ cm}^{-1}$. The C-H stretching vibrations for both sp^2 and sp^3 hybridized carbons would be observed around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}3000\text{ cm}^{-1}$, respectively.

Natural Occurrence and Isolation

Stigmasta-4,22,25-trien-3-one has been reported as a natural product isolated from the herbs of *Callicarpa giraldiana*.^{[1][2][6]} The genus *Callicarpa* is known for producing a variety of bioactive compounds, including terpenoids and flavonoids.^{[7][8]}

Hypothetical Isolation Workflow

A general workflow for the isolation of **Stigmasta-4,22,25-trien-3-one** from *Callicarpa giraldiana* can be proposed based on standard natural product isolation techniques.



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Caption: A proposed workflow for the isolation of **Stigmasta-4,22,25-trien-3-one**.

Synthesis Strategies

A specific, documented synthesis for **Stigmasta-4,22,25-trien-3-one** is not currently available in the literature. However, its synthesis could be approached through semi-synthetic modifications of more abundant natural sterols or through total synthesis.

Semi-Synthetic Approach

A plausible semi-synthetic route could start from a readily available stigmastane-type steroid, such as stigmasterol. The synthesis would involve the selective oxidation of the C-3 hydroxyl group to a ketone and the introduction of the C-4 and C-25 double bonds through a series of controlled chemical reactions.

Total Synthesis

The total synthesis of a complex steroid like **Stigmasta-4,22,25-trien-3-one** would be a challenging endeavor, likely involving a convergent strategy where the steroid nucleus and the side chain are synthesized separately and then coupled.

Potential Biological Activities and Future Research

While no specific biological activities have been reported for **Stigmasta-4,22,25-trien-3-one**, the broader class of stigmastane-type steroids exhibits a wide range of pharmacological effects. For instance, the related compound, Stigmasta-4,22-dien-3-one, has shown cytotoxicity against human HT1080 tumoral cell lines.^[9] Furthermore, various compounds isolated from the *Callicarpa* genus have demonstrated anti-inflammatory and other biological activities.^{[10][11]}

This suggests that **Stigmasta-4,22,25-trien-3-one** could be a valuable candidate for biological screening in areas such as:

- Anticancer research: Investigating its cytotoxic effects against various cancer cell lines.
- Anti-inflammatory studies: Assessing its potential to modulate inflammatory pathways.
- Antimicrobial assays: Screening for activity against a panel of pathogenic bacteria and fungi.

Future research should focus on the successful isolation or synthesis of sufficient quantities of **Stigmasta-4,22,25-trien-3-one** to enable comprehensive biological evaluation.

Conclusion

Stigmasta-4,22,25-trien-3-one represents an intriguing natural product with a chemical structure suggestive of potential biological activity. While a complete experimental characterization is yet to be published, this guide consolidates the available information and provides a framework for future research. The elucidation of its definitive spectroscopic properties, the development of a reliable synthetic route, and a thorough investigation of its pharmacological profile are critical next steps in unlocking the full potential of this promising molecule.

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